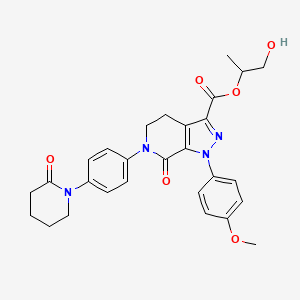

Apixaban PG Ester-II

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H30N4O6 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

1-hydroxypropan-2-yl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |

InChI |

InChI=1S/C28H30N4O6/c1-18(17-33)38-28(36)25-23-14-16-31(20-8-6-19(7-9-20)30-15-4-3-5-24(30)34)27(35)26(23)32(29-25)21-10-12-22(37-2)13-11-21/h6-13,18,33H,3-5,14-17H2,1-2H3 |

InChI Key |

DWFNOJQORWEWLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)OC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving Apixaban Pg Ester Ii

Strategies for the Chemical Synthesis of Apixaban (B1684502) PG Ester-II

The synthesis of Apixaban PG Ester-II is primarily achieved through a transesterification process, although alternative pathways exist. This compound is technically a propylene (B89431) glycol (PG) ester of Apixaban, and it can exist in two isomeric forms due to the asymmetric nature of the propylene glycol molecule. vulcanchem.com

The principal pathway to this compound involves the transesterification of an Apixaban alkyl ester, such as Apixaban ethyl ester, with a glycol. google.com Specifically, the reaction utilizes propylene glycol (1,2-propanediol). googleapis.com This process replaces the ethyl group of the ester with a propylene glycol group, forming a more reactive intermediate. google.comgoogle.com The reaction mechanism is facilitated by the presence of a base, which enhances the nucleophilicity of the glycol. google.com The free hydroxyl group on the propylene glycol moiety in the resulting this compound is believed to provide anchimeric assistance in subsequent reactions. vulcanchem.com

An alternative synthetic route involves the internal cyclization of a specific precursor compound in the presence of a base like potassium tert-butoxide (t-BuOK). googleapis.com This method allows for the formation of the Apixaban glycol ester without first preparing the corresponding alkyl ester. googleapis.com

The synthesis of this compound relies on specific precursors and reagents to ensure efficient conversion.

Table 1: Precursors and Reagents for this compound Synthesis

| Role | Compound/Reagent | Chemical Formula | Notes |

|---|---|---|---|

| Starting Material | Apixaban Ethyl Ester | C₂₇H₂₉N₅O₄ | A common C1-C6 alkyl ester can be used. google.com |

| Reactant/Solvent | Propylene Glycol | C₃H₈O₂ | Often used in excess to serve as the reaction solvent. google.comgoogleapis.com |

| Catalyst | Bibasic Potassium Phosphate (B84403) | K₂HPO₄ | An inorganic base preferred for achieving high and fast conversions. google.comgoogleapis.com |

| Alternative Reactant | Ethylene (B1197577) Glycol | C₂H₄O₂ | Other glycols can also be used in the transesterification. googleapis.com |

| Alternative Reactant | Diethylene Glycol | C₄H₁₀O₃ | Another example of a suitable glycol. googleapis.com |

The efficiency of this compound synthesis is highly dependent on the reaction conditions. Research has identified optimized parameters to maximize yield and reaction speed. The transesterification is typically carried out at a temperature between 60°C and 120°C, with a preferred range of 70°C to 80°C. google.comgoogleapis.com The reaction is often conducted at a pH between 7.5 and 10.0, with an optimal range of 8.0 to 9.5, facilitated by an inorganic base like bibasic potassium phosphate. google.comgoogleapis.com Using an excess of the reactant glycol, such as propylene glycol, as the reaction solvent is also a common strategy. google.comgoogleapis.com

This compound as a Key Intermediate in Apixaban API Synthesis

The deliberate synthesis of this compound is a strategic step in producing the final Apixaban API. This intermediate is not merely an impurity but a purposefully created compound that facilitates a more efficient final conversion step. google.com Isolating the this compound intermediate can also lead to a higher purity of the final Apixaban product. google.com

The transesterification of an Apixaban alkyl ester to this compound is a critical activation step. It has been discovered that glycol esters of Apixaban are converted to the final amide product much more rapidly than conventional C1-C2 alkyl esters. google.comgoogle.com The enhanced reactivity is attributed to the free hydroxyl group of the glycol moiety, which is thought to stabilize the transition state during the subsequent amidation, a phenomenon described as "anchimeric assistance". vulcanchem.comgoogle.com This makes this compound a superior intermediate for the synthesis.

The final step in the synthesis is the amidation of this compound to yield Apixaban. google.com This conversion is typically achieved using anhydrous or aqueous ammonia (B1221849). googleapis.comgoogleapis.com The primary advantage of using the this compound intermediate is the significant reduction in reaction time and/or temperature required for the amidation. google.com

When the amidation reaction is conducted at a temperature between 80°C and 90°C, the conversion of this compound to Apixaban is completed in approximately 3 hours with a conversion rate higher than 99%. google.com In contrast, the amidation of Apixaban ethyl ester under the same conditions requires at least 6 hours. google.com Industrial processes using the ethyl ester have reported reaction times of at least 12 hours at 90°C. google.comgoogleapis.com This enhanced reaction kinetic demonstrates the efficiency gained by using the glycol ester intermediate. vulcanchem.com

Table 2: Comparative Amidation Reaction Times

| Starting Ester | Temperature | Reaction Time | Conversion Rate | Reference |

|---|---|---|---|---|

| This compound | 80°C - 90°C | ~3 hours | >99% | google.com |

| Apixaban Ethyl Ester | 80°C - 90°C | ≥6 hours | - | google.com |

| Apixaban Ethyl Ester | 90°C | ≥12 hours | 94.6% (isolated) | google.comgoogleapis.com |

Comparative Analysis of Synthetic Routes Utilizing this compound versus Other Intermediates

The synthesis of Apixaban can be achieved through various pathways, with the choice of intermediate significantly impacting reaction efficiency, time, and the characteristics of the final product. A comparative analysis highlights the advantages of using this compound as an isolated intermediate.

The most common alternative route involves the direct amidation of Apixaban ethyl ester without the isolation of a glycol ester intermediate. google.comwjpsonline.com In this process, Apixaban ethyl ester is reacted with ammonia in a glycol solvent, such as propylene or ethylene glycol. google.comwjpsonline.com While this method directly yields Apixaban, the reaction kinetics are considerably slower than the amidation of the pre-formed this compound.

A key advantage of the this compound route is the significant reduction in the time required for the final amidation step. google.com The amidation of this compound can reach over 99% conversion in approximately 3 hours, whereas the direct conversion of Apixaban ethyl ester under identical conditions requires at least 6 hours to achieve a similar level of completion. google.com This accelerated reaction is a major benefit in industrial-scale production. google.com

Furthermore, isolating this compound allows for its purification before the final amidation. This additional purification step can lead to a higher purity profile for the final Apixaban product. google.com Another significant advantage is the control over the polymorphic form of Apixaban. The use of propylene glycol as the solvent in the final amidation step, particularly in the process starting from the PG ester, facilitates the crystallization of Apixaban as the thermodynamically stable and desired Form N-1. google.comgoogle.com In contrast, methods using other solvents like methanol (B129727) have been reported to yield different, less stable polymorphic forms. google.comgoogleapis.com

Earlier synthetic strategies for Apixaban started from different precursors, such as p-iodoaniline or p-nitroaniline. wjpsonline.comgoogle.com These routes often involved more steps and the use of expensive reagents and catalysts like copper iodide. wjpsonline.comportico.org For example, one route involves the condensation of 1-(4-iodophenyl)-2-piperidinone with a pyrazolopyridinone derivative. portico.org While effective, these routes are often less economical and may require extensive purification, including column chromatography, making them less suitable for large-scale commercial manufacturing compared to the more streamlined processes involving ester intermediates. wjpsonline.comwjpsonline.com

| Time (hours) | This compound Conversion (%) | Apixaban Ethyl Ester Conversion (%) |

|---|---|---|

| 0.0 | 0.00 | 0.00 |

| 1.0 | 90.54 | 61.79 |

| 3.0 | >99.0 | Not Reported |

| 6.0 | >99.0 | ~99.0 |

Data sourced from patent literature describing amidation reactions under identical conditions. google.comgoogleapis.com

| Synthetic Strategy | Key Intermediate | Primary Advantages | Primary Disadvantages |

|---|---|---|---|

| Transesterification-Amidation | This compound | Fast amidation kinetics, high purity of final product, excellent control of polymorphic Form N-1. google.comgoogle.com | Introduces an additional process step (isolation of the intermediate). google.com |

| Direct Amidation | Apixaban Ethyl Ester | Fewer steps than the PG-Ester route. google.com | Slower amidation reaction times, potential for lower purity if ester is not highly pure. google.comgoogle.com |

| Ullmann Condensation | 1-(4-iodophenyl)-2-piperidinone | Established early route. portico.org | Use of expensive p-iodoaniline and catalysts, often requires chromatographic purification. wjpsonline.com |

| Nitroaniline Route | 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one | Uses less expensive starting materials than the iodoaniline route. wjpsonline.comijnrd.org | Multiple steps involving reduction and cyclization, potential for impurities. google.com |

Derivatization Strategies for Analytical and Characterization Purposes

This compound does not typically undergo derivatization for analytical purposes. Instead, as a known process-related impurity and a key intermediate, it is itself the target of analytical characterization and quantification. scite.aigoogleapis.com The strategies focus on its direct detection and measurement within the Apixaban manufacturing process to ensure the purity of the final drug substance.

The compound serves as a critical reference marker for chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). googleapis.commdpi.com By synthesizing and isolating pure this compound, analytical laboratories can develop and validate methods to identify and quantify its presence in batches of Apixaban. googleapis.com

The characterization of this compound and its isomers is crucial. The two isomers exhibit slightly different retention times in reversed-phase HPLC systems. For instance, using a specific HPLC method, the two isomers were identified with relative retention times (RRT) of 1.16 and 1.18 relative to the Apixaban peak. googleapis.com This separation allows for the individual monitoring of each isomer.

The definitive structural confirmation of these isomers is accomplished using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS). scite.airesearchgate.net These methods provide unambiguous evidence of the compound's structure and differentiate between the two propylene glycol ester isomers. scite.airesearchgate.net Therefore, the "strategy" for this compound is not its further chemical modification for analysis, but rather its synthesis as a pure standard to facilitate the direct, accurate, and sensitive analysis of impurities in the final pharmaceutical product.

| Analytical Technique | Parameter | Isomer A | Isomer B |

|---|---|---|---|

| HPLC | Relative Retention Time (RRT) | 1.18 | 1.16 |

| Spectroscopy | Characterization Methods | ¹H NMR, ¹³C NMR, HRMS scite.airesearchgate.net |

RRT values are relative to the main Apixaban peak under specific reported HPLC conditions. googleapis.com

Advanced Analytical and Spectroscopic Characterization Methodologies for Apixaban Pg Ester Ii

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the analytical strategy for Apixaban (B1684502) and its impurities, offering the necessary resolution and sensitivity to distinguish between structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC, particularly in its reversed-phase mode, is a cornerstone for the analysis of Apixaban and its related substances, including Apixaban PG Ester-II.

Reversed-phase HPLC (RP-HPLC) is widely employed for the separation of Apixaban and its impurities. These methods typically utilize a non-polar stationary phase (like C18) and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity. For the analysis of this compound, a C18 column is a common choice, providing a balance of retention and selectivity. qmx.com

A variety of mobile phase compositions have been developed to achieve optimal separation. A common approach involves a buffered aqueous phase and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). For instance, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile has been successfully used. scribd.com The detection wavelength is a critical parameter for ensuring high sensitivity. For Apixaban and its impurities, UV detection is typically set around 280 nm, a wavelength at which these compounds exhibit strong absorbance. allmpus.com

Table 1: Illustrative RP-HPLC Method Parameters for Apixaban Impurity Profiling

| Parameter | Condition |

| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Detection | UV at 280 nm |

| Column Temperature | 25°C |

Note: This table represents a typical set of starting conditions for the separation of Apixaban and its related substances, including ester impurities.

Due to the presence of multiple impurities with varying polarities in the Apixaban API, a gradient elution strategy is often necessary for their effective separation. Gradient elution involves changing the composition of the mobile phase during the chromatographic run, which allows for the elution of a wide range of compounds with good peak shape and resolution.

The optimization of the gradient program is a critical step in method development. A typical gradient for Apixaban impurity analysis might start with a higher proportion of the aqueous mobile phase to retain and separate the more polar impurities, followed by a gradual increase in the organic modifier concentration to elute the less polar compounds, such as Apixaban and its ester impurities. allmpus.comclearsynth.com For example, a gradient program could run from 25% to 60% of the organic phase over a period of 30 to 40 minutes to ensure the separation of all known impurities. clearsynth.com The flow rate is typically maintained around 1.0 mL/min. clearsynth.com

Ultra-Performance Liquid Chromatography (UPLC) Development

UPLC represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC.

UPLC systems utilize columns packed with sub-2 µm particles, which provide a much higher separation efficiency than the larger particles used in traditional HPLC columns. This results in sharper and narrower peaks, allowing for the separation of closely eluting impurities that might co-elute in an HPLC system. This high-resolution capability is particularly valuable for the analysis of complex impurity profiles, ensuring that even trace-level impurities like this compound are baseline resolved from the main Apixaban peak and other related substances. A study utilizing a core-shell C18 column (150 mm × 4.6 mm, 2.6 µm) demonstrated the successful separation of both polar and non-polar impurities of Apixaban.

The narrow peaks generated by UPLC lead to an increase in peak height and, consequently, enhanced sensitivity. This is crucial for the detection and quantification of impurities that may be present at very low levels. The limit of detection (LOD) and limit of quantitation (LOQ) for Apixaban and its impurities can be significantly lower with UPLC, often in the range of 0.001% to 0.003%.

Furthermore, the use of smaller particle sizes allows for higher optimal flow rates without a significant loss in efficiency, leading to a substantial reduction in analysis time. A UPLC method can often achieve a complete separation of Apixaban and its impurities in a fraction of the time required for an HPLC method, significantly increasing sample throughput in a quality control environment.

Table 2: Representative UPLC Method Parameters for Apixaban Impurity Analysis

| Parameter | Condition |

| Stationary Phase | Core-Shell C18 Column (e.g., 150 mm x 4.6 mm, 2.6 µm) |

| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate (pH 5.0) and Methanol (90:10 v/v) |

| Mobile Phase B | 10 mM Potassium Dihydrogen Phosphate (pH 5.0), Acetonitrile, and Methanol (20:20:60 v/v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 235 nm |

| Column Temperature | 40°C |

Note: This table illustrates a UPLC method capable of providing rapid and high-resolution separation of Apixaban and its impurities.

Gas Chromatography (GC) for Volatile Related Substances (if applicable to precursors/degradants)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds without decomposition. scirp.org In the context of this compound, GC is not typically used for the direct analysis of the ester itself due to its high molecular weight and low volatility. However, its application is highly relevant for monitoring the volatile precursors, reagents, or potential degradation products that may arise during the synthesis of Apixaban and its related substances. drawellanalytical.com

The manufacturing process of Apixaban may involve various organic solvents and reagents that can persist as residual impurities in the final product. GC, particularly when coupled with a mass spectrometer (GC-MS), is an essential tool for identifying and quantifying these volatile organic impurities. ijpsr.comnih.gov For instance, headspace GC is a standard method for the analysis of residual solvents in pharmaceutical compounds, ensuring that their levels are within the safety limits prescribed by regulatory guidelines like the International Council for Harmonisation (ICH). scirp.org

Furthermore, if any synthetic precursors or side-reaction products related to the formation of this compound are volatile, GC can be employed for their detection. drawellanalytical.com The technique's high resolution and sensitivity, especially with detectors like the Flame Ionization Detector (FID) or Mass Spectrometry (MS), allow for the detection of trace-level impurities, which is crucial for maintaining the purity profile of the active pharmaceutical ingredient (API). scirp.orgijpsr.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Through the analysis of various 1D and 2D NMR experiments, a complete structural assignment of this compound can be achieved. researchgate.netscite.ai

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are used to deduce the connectivity of atoms. For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to its distinct structural fragments: the p-methoxyphenyl group, the pyrazole (B372694) ring, the tetrahydropyridinone core, the phenylpiperidone moiety, and the unique 1-hydroxypropan-2-yl ester group.

Illustrative ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) protons | ~3.8 | Singlet |

| Aromatic protons (p-methoxyphenyl) | ~6.9 - 7.5 | Doublets |

| Aromatic protons (phenylpiperidone) | ~7.3 - 7.6 | Doublets |

| Tetrahydropyridinone (-CH₂-CH₂-) | ~3.0 and ~4.1 | Triplets |

| Piperidone ring protons | ~1.9, ~2.6, ~3.6 | Multiplets |

| Ester methine (-OCH-) | ~5.1 | Multiplet |

| Ester methyl (-CH₃) | ~1.3 | Doublet |

| Ester methylene (B1212753) (-CH₂OH) | ~3.6 - 3.7 | Multiplets |

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments (e.g., aromatic, carbonyl, aliphatic). The presence of signals corresponding to the ester carbonyl (~160-170 ppm) and the carbons of the 1-hydroxypropan-2-yl group would be key differentiators from the spectrum of Apixaban, which features an amide carbonyl. scite.ai

Illustrative ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (-COO-) | ~162 |

| Lactam Carbonyl (piperidone) | ~170 |

| Lactam Carbonyl (pyridinone) | ~165 |

| Aromatic Carbons | ~114 - 160 |

| Methoxy Carbon (-OCH₃) | ~55 |

| Ester Alkyl Carbons (-OCH, -CH₂, -CH₃) | ~20, ~66, ~70 |

| Tetrahydropyridinone Carbons | ~22, ~53 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the complete molecular structure. slideshare.netepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through a few bonds. sdsu.eduwikipedia.org It would be used to map out the connectivity within the piperidone ring, the tetrahydropyridinone ring, and the 1-hydroxypropan-2-yl ester moiety.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgscience.gov This technique allows for the direct assignment of the carbon signals for all protonated carbons by correlating them to their attached, and often already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). epfl.chsdsu.edu This is particularly crucial for identifying and assigning quaternary (non-protonated) carbons, such as the carbonyls and the substituted aromatic carbons. It would definitively establish the connection between the pyrazole core, the ester group, and the various phenyl rings. science.gov

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. miamioh.edu For impurities like this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common hyphenated technique for analyzing pharmaceutical impurities. nih.gov The LC system separates the impurity from the API and other related substances, after which the mass spectrometer provides mass and structural data. tandfonline.comconsensus.app

In positive ion mode electrospray ionization (ESI), this compound would be expected to show a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments involve selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern is a fingerprint that helps in structural confirmation. researchgate.netnih.govnih.gov Key fragmentations would likely involve the cleavage of the ester bond, losses from the piperidone ring, and cleavages within the pyrazolopyridine core, similar to those observed for Apixaban itself. researchgate.netnih.gov

Illustrative MS Fragmentation Data for this compound

| Ion | Proposed Structure / Loss |

|---|---|

| [M+H]⁺ | Protonated molecule |

| [M+H - C₃H₆O]⁺ | Loss of propylene (B89431) glycol moiety |

| [M+H - C₃H₇O₂]⁺ | Loss of 1-hydroxypropan-2-yl ester group |

| Fragment 1 | Ion corresponding to the p-methoxyphenyl pyrazole carboxylic acid moiety |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of unknown compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence.

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C28H29N5O6. This calculated mass serves as a reference for comparison with the experimentally determined value obtained from HRMS analysis. A close correlation between the theoretical and measured exact masses, typically within a few parts per million (ppm), confirms the elemental composition and, by extension, the identity of the compound.

Table 1: Theoretical Exact Mass of this compound

| Compound Name | Molecular Formula | Theoretical Exact Mass (monoisotopic) |

| This compound | C28H29N5O6 | 531.2118 |

Note: Data is theoretical and for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique for the separation, identification, and quantification of impurities in pharmaceutical substances. A well-developed LC-MS/MS method can effectively separate this compound from Apixaban and other related impurities, even at very low concentrations.

The method development for this compound would typically involve optimizing the chromatographic conditions (column, mobile phase, and gradient) to achieve good peak shape and resolution. The mass spectrometry parameters would then be fine-tuned to ensure sensitive and specific detection. Multiple Reaction Monitoring (MRM) is often employed in the quantitative analysis of known impurities, where specific precursor-to-product ion transitions are monitored.

Table 2: Proposed LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Description |

| Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 532.2 [M+H]+ |

| Product Ions (m/z) | Specific fragment ions for quantification and confirmation |

| Collision Energy | Optimized for the specific precursor-to-product ion transitions |

Note: These are proposed parameters and would require experimental optimization.

Fragmentation Pathway Analysis of this compound

Understanding the fragmentation pathway of this compound in the mass spectrometer is crucial for its structural confirmation and for developing a specific and sensitive LC-MS/MS method. The fragmentation pattern is typically elucidated through tandem mass spectrometry (MS/MS) experiments, where the protonated molecule ([M+H]+) is isolated and fragmented by collision-induced dissociation (CID).

The fragmentation of this compound is expected to be influenced by the cleavage of the ester bond and fragmentation of the core Apixaban structure. Key fragmentation pathways for Apixaban have been previously studied and can be used to predict the behavior of this ester derivative. rsc.orgresearchgate.netresearchgate.net

Predicted Fragmentation of this compound ([M+H]+ at m/z 532.2):

Loss of the propylene glycol group: Cleavage of the ester linkage could result in the loss of the hydroxypropyl group (C3H6O), leading to the formation of the Apixaban carboxylic acid fragment.

Fragmentation of the piperidone ring: A common fragmentation pathway for Apixaban involves the cleavage of the piperidone moiety.

Cleavage of the pyrazolo-pyridine core: Further fragmentation can occur within the core heterocyclic structure of the molecule.

A detailed analysis of the MS/MS spectrum would allow for the assignment of specific fragment ions to different parts of the molecular structure, providing a high level of confidence in the identification of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry in Qualitative Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are valuable techniques for the qualitative analysis of pharmaceutical compounds, providing information about the functional groups and chromophores present in the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H (alcohol) | 3500 - 3200 (broad) |

| N-H (amide) | 3400 - 3200 |

| C-H (aromatic, aliphatic) | 3100 - 2850 |

| C=O (ester) | ~1735 |

| C=O (amide, lactam) | 1680 - 1630 |

| C=C (aromatic) | 1600 - 1450 |

| C-O (ester, ether) | 1300 - 1000 |

Note: These are predicted values based on typical functional group absorptions.

Ultraviolet-Visible (UV-Vis) Spectrophotometry:

The UV-Vis spectrum of this compound is determined by the chromophores within its structure, primarily the aromatic and heterocyclic ring systems. The spectrum of Apixaban typically shows absorption maxima in the UV region. ijpsr.comresearchgate.net The addition of the propylene glycol ester group is not expected to significantly alter the main chromophore, so the UV-Vis spectrum of this compound should be very similar to that of Apixaban. This technique can be useful for quantitative analysis using a photodiode array (PDA) detector in an HPLC system.

Advanced Characterization Techniques for Solid-State Properties (if applicable)

The solid-state properties of a pharmaceutical impurity can influence its behavior during manufacturing and storage. Techniques such as X-ray Powder Diffraction (XRPD) and thermal analysis are used to characterize these properties.

X-ray Powder Diffraction (XRPD) for Crystalline Forms

X-ray Powder Diffraction (XRPD) is a powerful technique for the characterization of crystalline solids. intertek.compharmaceutical-networking.comimprovedpharma.comcambridge.org It can distinguish between different crystalline forms (polymorphs) and amorphous material. If this compound exists as a crystalline solid, its XRPD pattern will be a unique "fingerprint" characterized by a specific set of diffraction peaks at particular 2θ angles.

The identification of different crystalline forms is important as they can have different physical properties, such as solubility and stability. XRPD analysis would be essential to control the solid form of this compound if it is found to be a polymorphic substance.

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques provide information about the physical and chemical changes that a substance undergoes upon heating. americanpharmaceuticalreview.comazom.comresolvemass.ca

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, DSC can be used to determine its melting point, which is a characteristic physical property. It can also detect other thermal events such as phase transitions or the presence of solvates.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is useful for determining the thermal stability and decomposition profile of a compound. It can also quantify the amount of volatile material, such as water or residual solvents, in a sample.

Table 4: Information from Thermal Analysis of this compound

| Technique | Information Obtained |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, heat of fusion, purity estimation |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, presence of volatiles |

Note: The application of these techniques is dependent on this compound being a solid at room temperature.

Impurity Profiling and Control Strategies for Apixaban Pg Ester Ii

Identification and Quantification of Apixaban (B1684502) PG Ester-II as a Process Impurity

Apixaban PG Ester-II is recognized as a process-related impurity that can form during the synthesis of apixaban. scite.airesearchgate.net Its presence necessitates the development and validation of sensitive analytical methods to ensure it is controlled within acceptable limits, which are typically set at or below 0.15% in the final drug substance. vulcanchem.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Ultraviolet (UV) detection are the predominant techniques for the analysis of apixaban and its impurities. tandfonline.comnih.gov These methods offer the necessary selectivity and sensitivity to separate and detect various impurities, including ester derivatives, from the active pharmaceutical ingredient (API). tandfonline.comglobalresearchonline.net

For the detection of ester impurities like this compound, a reversed-phase HPLC (RP-HPLC) or UPLC method is typically developed. researchpublish.comresearchgate.net The selection of the stationary phase, such as a C18 column, is a critical first step. globalresearchonline.net The mobile phase often consists of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in a gradient mode to achieve optimal separation of all compounds. globalresearchonline.netresearchpublish.com For instance, a gradient elution using a phosphate (B84403) buffer and acetonitrile can effectively separate apixaban from its process-related impurities. globalresearchonline.net

The detection wavelength is another crucial parameter. While apixaban has absorption maxima at approximately 220 nm and 278 nm, an overlay of the UV spectra of apixaban and its impurities often shows an optimal response at a different wavelength, such as 235 nm or 280 nm, which is then selected for monitoring all components. globalresearchonline.netresearchpublish.com

Table 1: Example Chromatographic Conditions for Apixaban Impurity Analysis

| Parameter | Condition 1 | Condition 2 |

| Instrument | UPLC with UV Detector | HPLC with UV Detector |

| Column | Fortis Speed Core C18 (150 mm x 4.6 mm, 2.6 µm) researchpublish.com | Puratis C18 (250 x 4.6mm, 5µm) globalresearchonline.net |

| Mobile Phase A | 10 mM potassium dihydrogen phosphate (pH 5.0) : Methanol (90:10 v/v) researchpublish.com | 0.1% Trifluoroacetic acid in water globalresearchonline.net |

| Mobile Phase B | 10 mM Potassium dihydrogen phosphate (pH 5.0) : Acetonitrile : Methanol (20:20:60 v/v/v) researchpublish.com | Acetonitrile globalresearchonline.net |

| Flow Rate | 0.5 mL/min researchpublish.com | 1.0 mL/min globalresearchonline.net |

| Column Temp. | 40°C researchpublish.com | 25°C globalresearchonline.net |

| Detection | 235 nm researchpublish.com | 280 nm globalresearchonline.net |

| Injection Vol. | 3 µL researchpublish.com | Not Specified |

Once an analytical method is developed, it must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability for routine quality control. globalresearchonline.netresearchgate.net

Accuracy is determined by spiking the drug substance with known amounts of the impurity at different concentration levels. The recovery percentage is then calculated. For apixaban impurities, accuracy is often demonstrated with recovery values typically falling between 94.2% and 108.5%. globalresearchonline.netresearchgate.net

Precision evaluates the closeness of agreement between a series of measurements from the same homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) of the measurements should be within acceptable limits, often not more than 5.0% for low-level impurities. globalresearchonline.net

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. e-century.us For apixaban and its impurities, linearity is typically established over a concentration range, and a correlation coefficient (R²) greater than 0.99 is considered acceptable. researchpublish.comresearchgate.net

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov For ester impurities of apixaban, the LOQ can be as low as 0.002%. researchpublish.com

Table 2: Representative Validation Parameters for an Apixaban Impurity Method

| Parameter | Result for a Methyl Ester Impurity researchpublish.com | General Acceptance Criteria (ICH) |

| Linearity (R²) | >0.99 researchpublish.com | ≥0.99 |

| Accuracy (% Recovery) | Not specified for individual impurity, but 94.2% to 108.5% for all impurities in a similar study globalresearchonline.netresearchgate.net | Typically 80-120% for impurities |

| Precision (%RSD) | Not specified, but <5.0% for impurities in a similar study globalresearchonline.net | Varies by concentration, typically ≤15% at LOQ |

| LOD | 0.001% researchpublish.com | Signal-to-noise ratio of ~3:1 |

| LOQ | 0.002% researchpublish.com | Signal-to-noise ratio of ~10:1 |

The UV response of an impurity can differ from that of the API. rasayanjournal.co.insepscience.com To accurately quantify impurities without needing an individual reference standard for each one, a Relative Response Factor (RRF) is established. rasayanjournal.co.inresearchgate.net The RRF is the ratio of the response of the impurity to the response of the API at the same concentration. rasayanjournal.co.in It is determined by analyzing solutions with known concentrations of both the API and the impurity and calculating the ratio of the slopes of their respective calibration curves. researchpublish.comrasayanjournal.co.in For a methyl ester impurity of apixaban, an RRF of 0.79 has been reported. researchpublish.com

Strategies for the Mitigation and Control of this compound Levels

Controlling the levels of this compound involves a two-pronged approach: optimizing the manufacturing process to prevent its formation and implementing effective purification methods to remove it if it does form. google.comjustia.com

This compound is an intermediate that forms during the conversion of an ester precursor to the final apixaban amide. scite.airesearchgate.net Its formation can be influenced by reaction conditions such as temperature, reaction time, and the solvents used. google.com

One strategy to minimize the presence of this ester impurity in the final product is to optimize the amidation step. This involves ensuring the reaction goes to completion. For instance, carrying out the amidation reaction at a temperature between 80°C and 90°C can lead to a conversion of over 99% in about 3 hours. google.com The choice of solvent is also critical; using propylene (B89431) glycol as a solvent during amidation can facilitate the formation of the desired thermodynamically stable form of apixaban (Form N-1) and can influence the impurity profile. justia.com

Another approach involves the careful control of starting materials and intermediates to prevent the carryover of substances that could lead to the formation of dimer impurities, which can sometimes be related to the same reaction steps that produce ester impurities. google.comgoogle.com

If this compound is present in the crude product, purification steps are necessary to reduce its level to within the acceptable limits. daicelpharmastandards.com Common purification techniques in pharmaceutical manufacturing include recrystallization, slurrying, and chromatography. daicelpharmastandards.comwjpsonline.com

Recrystallization/Slurrying : This is a primary method for purifying crude apixaban. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then cooled to allow the pure apixaban to crystallize, leaving impurities like the PG ester in the mother liquor. google.com Solvents such as ethanol (B145695) and isopropanol (B130326) have been found to be effective for slurrying to obtain the desired polymorphic form of apixaban. google.com Another method involves using a mixed solvent of acetonitrile and water and adding a base to facilitate recrystallization and enhance the removal of related substances. wipo.int

Chromatography : While not always feasible for large-scale industrial production due to cost and solvent usage, column chromatography can be used for purification. wjpsonline.com It is highly effective at separating compounds with similar structures. wjpsonline.com

By implementing robust process controls and effective purification strategies, the level of this compound can be consistently maintained below the required regulatory threshold, ensuring the quality and safety of the apixaban drug substance.

In-Process Control (IPC) Monitoring of this compound during Synthesis

Effective in-process control (IPC) is crucial for minimizing the formation of impurities like this compound during the manufacturing of Apixaban. nih.gov High-performance liquid chromatography (HPLC) is a primary analytical technique for monitoring the progress of chemical reactions and quantifying the levels of impurities. nih.govglobalresearchonline.net

Analytical Methodologies:

A robust reverse-phase HPLC (RP-HPLC) method is typically employed for the in-process monitoring of this compound. Key parameters of such a method are outlined below:

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | C18 (250 x 4.6 mm) |

| Mobile Phase | Acetonitrile:Buffer (pH 3.0) |

| Detection Wavelength | 280 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Retention Time | Approximately 12.7 min vulcanchem.com |

This method allows for the effective separation and quantification of this compound from the main Apixaban compound and other related substances. globalresearchonline.net The detection wavelength of 280 nm provides a good detector response for both Apixaban and its impurities. globalresearchonline.net

In-Process Control Limits and Actions:

During synthesis, specific checkpoints are established to measure the concentration of this compound. If the level of this impurity exceeds a predefined limit at any stage, corrective actions are initiated. These actions may include adjusting reaction parameters such as temperature, reaction time, or the concentration of reactants to steer the reaction towards completion and minimize impurity formation. For instance, the amidation reaction to form Apixaban is significantly faster when using this compound as an intermediate, typically completing within 3-4 hours at 80-90°C. vulcanchem.comgoogle.com

Table 2: Example In-Process Control Strategy for this compound

| Process Stage | IPC Checkpoint | Parameter Monitored | Acceptance Criteria | Action if Exceeded |

|---|---|---|---|---|

| Completion of Esterification | Post-reaction | This compound Level | ≤ 0.5% | Optimize reaction time/temperature. |

| Amidation Reaction | Mid-reaction | Conversion of this compound to Apixaban | ≥ 99% | Extend reaction time or adjust catalyst concentration. |

Regulatory Considerations and Guidelines for Genotoxic Impurities (GTIs)

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in drug substances. google.com Genotoxic impurities (GTIs), which have the potential to damage DNA and cause mutations, are of particular concern. magtechjournal.com

The potential for an impurity to be genotoxic is often first assessed based on its chemical structure. Certain structural motifs, known as "structural alerts," are associated with mutagenicity. For Apixaban and its impurities, a thorough analysis of their chemical structures is conducted to identify any such alerts.

While Apixaban itself has been shown to be non-mutagenic in a battery of tests, including the Ames assay, impurities formed during its synthesis must be individually evaluated. fda.govnih.gov For impurities containing structural alerts, further assessment is required. The Threshold of Toxicological Concern (TTC) concept is often applied to determine an acceptable intake level for such impurities, which for many genotoxic impurities is set at 1.5 µ g/day . innovareacademics.in

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances. scribd.com

ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities. scribd.com For Apixaban, the reporting threshold for an unknown impurity is typically 0.05%, and the identification threshold is 0.10%. scribd.com Any impurity present at a level greater than 0.15% must be qualified, meaning its biological safety must be assessed. vulcanchem.comscribd.com

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses the assessment and control of genotoxic impurities. magtechjournal.com It outlines a framework for identifying, categorizing, and controlling mutagenic impurities to levels that pose a negligible carcinogenic risk. The control of genotoxic impurities is a critical aspect of ensuring the quality and safety of Apixaban. magtechjournal.com

Table 3: ICH Q3A(R2) Thresholds for Apixaban Impurities

| Threshold | Limit (based on Maximum Daily Dose) | Action Required |

|---|---|---|

| Reporting | ≥ 0.05% | Report the presence of the impurity. |

| Identification | ≥ 0.10% | Identify the structure of the impurity. |

By adhering to these IPC strategies and regulatory guidelines, pharmaceutical manufacturers can ensure that the level of this compound and other potential impurities are maintained below acceptable limits, guaranteeing the safety and efficacy of the final Apixaban drug product.

Mechanistic and Theoretical Investigations of Apixaban Pg Ester Ii

Computational Chemistry and Molecular Modeling Studies

While specific computational studies exclusively focused on Apixaban (B1684502) PG Ester-II are not widely available in the reviewed literature, the principles of computational chemistry and molecular modeling are routinely applied to predict the properties of pharmaceutical compounds and intermediates. rsc.orgajchem-a.com Such studies provide invaluable insights into molecular structure, stability, and reactivity, which are critical for process optimization and impurity control. rsc.org

Computational methods, such as those based on Density Functional Theory (DFT), are powerful tools for evaluating the chemical properties of molecules. ajchem-a.com For a compound like Apixaban PG Ester-II, these models can predict regions of high or low electron density, identifying sites susceptible to nucleophilic or electrophilic attack. This is crucial for understanding its degradation pathways, such as hydrolysis, and its reactivity in subsequent synthetic steps, like ammonolysis. vulcanchem.com

Machine-learning approaches are also emerging as a method to predict general chemical reactivity and compatibility between a large number of organic materials, which could be applied to understand the stability of intermediates like this compound in complex reaction mixtures. rsc.org Stability studies have shown that under accelerated conditions (40°C/75% RH), this compound exhibits less than 2% degradation over a six-month period when stored in airtight containers, indicating a degree of stability. vulcanchem.com

Table 1: Comparative Reaction Kinetics of Ester to Amide Conversion

| Ester Type | Temperature | Time (h) | Conversion (%) |

| Apixaban Ethyl Ester | 120°C | 24 | 76 |

| This compound | 120°C | 3-4 | >95 |

This table illustrates the enhanced reactivity of this compound compared to the ethyl ester in the amidation step of Apixaban synthesis, as described in the literature. vulcanchem.com

Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which influences its physical properties and reactivity. mdpi.com For this compound, which contains several rotatable bonds and exists as two isomers (Isomer A and Isomer B, corresponding to the R and S configurations of the propylene (B89431) glycol moiety), conformational analysis would be used to determine the most stable, low-energy conformations. vulcanchem.com

Energy minimization calculations, often performed after a conformational search, refine the geometry of the molecule to its most stable state. core.ac.uk This process is fundamental for understanding isomer preferences. Studies using 13C NMR spectroscopy have indicated that Isomer B is the predominant form under standard synthetic conditions, a preference likely driven by a combination of steric and electronic factors that would be quantifiable through energy minimization studies. vulcanchem.com

Theoretical Basis for Ester Reactivity and Hydrolysis

The reactivity of the ester group in this compound is central to its role as a synthetic intermediate and its profile as an impurity. The compound undergoes hydrolysis under either acidic or alkaline conditions, breaking down into Apixaban and propylene glycol. vulcanchem.com The mechanism of ester hydrolysis is well-understood to proceed through a tetrahedral intermediate, and the rate is influenced by the electronic and steric environment of the carbonyl group.

A key theoretical aspect of this compound's reactivity is the hypothesis of "anchimeric assistance" or intramolecular catalysis. It is proposed that the free hydroxyl group on the propylene glycol moiety participates in the ammonolysis reaction, stabilizing the tetrahedral intermediate formed during the conversion to the final Apixaban amide. vulcanchem.com This intramolecular assistance is believed to be the reason for the significantly enhanced reactivity of the PG ester compared to the corresponding ethyl ester, which lacks this hydroxyl group. vulcanchem.com This increased reactivity reduces the required reaction time for amidation from 12-24 hours to just 3-4 hours. vulcanchem.com

Enzyme-Mediated Ester Cleavage in In Vitro Systems

There are no specific studies identified in the searched literature that investigate the enzyme-mediated cleavage of this compound in in vitro systems. Such studies would typically involve incubating the compound with liver microsomes or specific recombinant enzymes to determine its metabolic fate.

For context, the parent drug, Apixaban, is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from other CYPs. ahajournals.orgnih.gov Prodrugs like dabigatran (B194492) etexilate are known to undergo rapid ester hydrolysis to form their active moiety, though this is not primarily CYP-mediated. ahajournals.org If this compound were to be present in the final drug product, its potential for enzymatic cleavage by esterases or other metabolic enzymes would be a relevant area of investigation, but such data is not currently available.

Interactions with Material Components (e.g., excipients, container closure systems) in a theoretical or in vitro context

The interaction of process intermediates with other components in a drug formulation is a critical consideration. While direct studies on this compound's interaction with a wide range of excipients are limited, its role as a templating agent during the crystallization of Apixaban has been noted. vulcanchem.com

Specifically, the presence of this compound during the crystallization of Apixaban from glycol solvents helps to preferentially yield Form N-1, which is the thermodynamically stable polymorph. vulcanchem.com This templating effect can ensure a consistent crystal habit and particle size distribution, which are critical quality attributes for the final drug substance.

General compatibility studies for the active pharmaceutical ingredient, Apixaban, have been performed with various excipients using techniques like FT-IR spectroscopy, showing no significant chemical interactions in the solid state. researchgate.net Similar theoretical or in vitro studies would be applicable to assess the potential for interactions between trace amounts of this compound and formulation components or container closure systems, although specific results for the ester are not presently found in the literature.

Future Research Directions and Methodological Advancements

Development of Green Chemistry Approaches for Minimizing Apixaban (B1684502) PG Ester-II in Synthesis

The principles of green chemistry are increasingly vital in pharmaceutical manufacturing to reduce environmental impact and enhance process safety and efficiency. Future research is focused on designing synthesis routes for Apixaban that inherently minimize the formation of impurities like Apixaban PG Ester-II. Key strategies include the use of enzymatic catalysis and environmentally benign solvents.

Enzymatic esterifications, for example, can be conducted at mild temperatures, which prevents the formation of undesirable byproducts that might otherwise contribute to the impurity profile. epa.gov The high specificity of enzymes like lipase (B570770) can lead to higher yields and reduced energy consumption. epa.gov For instance, biocatalytic processes can sometimes save significant amounts of organic solvents per kilogram of product. epa.gov Research into the synthesis of Factor Xa inhibitors, the class of drugs to which Apixaban belongs, has explored green chemistry principles such as using copper nanoparticles as catalysts, employing green solvents, and utilizing one-pot procedures to reduce waste and avoid complex purification steps. nih.gov One study highlighted a synthesis methodology using 2-MeTHF, a bio-based solvent, as a greener alternative to toxic solvents like toluene, which resulted in an increased reaction yield. nih.gov Another approach in Apixaban synthesis involves using an inexpensive and green reagent which, when combined with amination via ammonia (B1221849), yields the target compound, potentially reducing the formation of related impurities. The development of such processes for Apixaban aims to prevent the formation of this compound from the outset, aligning with the core tenets of green chemistry. ed.ac.uk

Advancements in High-Throughput Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of impurities such as this compound are critical for quality control. Recent years have seen a significant shift towards advanced, high-throughput analytical techniques that offer greater speed, sensitivity, and resolution. pharmafocusasia.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of impurity profiling for Apixaban. biomedres.usresearchgate.netglobalresearchonline.net UPLC methods, in particular, provide faster analysis times and better resolution, which is crucial for separating structurally similar impurities. wisdomlib.org Hyphenated techniques, especially Liquid Chromatography-Mass Spectrometry (LC-MS), have become indispensable for the identification and characterization of impurities, even at trace levels. biomedres.usresearchgate.net These methods provide high sensitivity and specificity, which are essential for confirming the structure of impurities like this compound. researchgate.net

Other spectroscopic methods like Raman and Near-Infrared (NIR) spectroscopy are also gaining traction for their non-destructive and rapid analysis capabilities with minimal sample preparation. researchgate.net The continuous development of new stationary phases for chromatography columns and advanced detectors further enhances the ability to profile a wide array of impurities effectively. pharmafocusasia.combiomedres.us

Table 1: Comparison of Advanced Analytical Techniques for Impurity Profiling

| Technique | Principle | Primary Application for Impurity Profiling | Advantages | Limitations |

|---|---|---|---|---|

| UPLC/HPLC | Separates compounds based on their interaction with a stationary phase and solubility in a mobile phase. biomedres.us | Quantification and separation of known and unknown impurities. globalresearchonline.net | High precision, robust, well-established, versatile. pharmafocusasia.combiomedres.us | Requires reference standards for quantification, can be time-consuming. |

| LC-MS | Combines the separation power of LC with the mass analysis capability of MS. researchgate.net | Structural identification and quantification of trace-level impurities. biomedres.us | High sensitivity and specificity, excellent for unknown impurity identification. researchgate.net | Higher cost, more complex instrumentation and data analysis. |

| GC-MS | Separates volatile compounds in the gas phase, followed by mass analysis. researchgate.net | Analysis of volatile and semi-volatile impurities. biomedres.us | Excellent for volatile organic compounds. biomedres.us | Not suitable for non-volatile or thermally unstable compounds like many pharmaceutical impurities. |

| HPTLC | A sophisticated form of thin-layer chromatography with enhanced separation efficiency. biomedres.us | Rapid screening and quantification of impurities. tandfonline.com | Cost-effective, high sample throughput, environmentally friendly. biomedres.ustandfonline.com | Lower resolution and sensitivity compared to HPLC/UPLC. |

Application of Artificial Intelligence and Machine Learning in Predicting Impurity Formation

Comprehensive Risk Assessment Methodologies for Process-Related Impurities

A systematic and comprehensive risk assessment is fundamental to controlling process-related impurities in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH). jpionline.orgispe.org The future of risk assessment involves more dynamic and integrated methodologies to ensure product quality and patient safety.

The process begins with Risk Identification , which involves a thorough evaluation of the entire manufacturing process to identify all potential sources of impurities like this compound. qbdgroup.com This includes examining starting materials, intermediates, reagents, solvents, and potential degradation pathways. jpionline.org

This is followed by Risk Analysis , where the likelihood of an impurity forming and the severity of its potential impact are evaluated. ispe.orgresearchgate.net For process-related impurities, understanding the clearance capacity of the manufacturing process is key. intertek.com Failure Mode and Effects Analysis (FMEA) is one such tool used to systematically assess risks in the manufacturing process. ispe.org

Table 2: Example Framework for FMEA Risk Assessment of this compound

| Potential Failure Mode (Process Step) | Potential Cause of Failure | Potential Effect (Impurity Formation) | Severity (S) | Occurrence (O) | Detection (D) | Risk Priority Number (RPN = SOD) | Recommended Action |

|---|---|---|---|---|---|---|---|

| Esterification Step | Excess propylene (B89431) glycol; non-optimal temperature | Formation of this compound | High | Medium | Low | High | Optimize stoichiometry and temperature; implement in-process controls. |

| Intermediate Purification | Inefficient removal of unreacted starting materials | Carry-over of precursors leading to late-stage impurity formation | Medium | Low | Medium | Medium | Improve purification method; enhance analytical testing of intermediate. |

| Final Crystallization | Poor clearance of structurally similar impurities | This compound co-crystallizes with final product | High | Low | Medium | High | Develop a more selective crystallization solvent system. |

Exploration of Stereoselective Synthesis or Analysis for this compound Isomers (if applicable)

The presence of stereoisomers in pharmaceutical impurities presents a significant analytical and regulatory challenge. In the case of this compound, which is formed from the reaction involving propylene glycol, the potential for isomeric forms exists. Research has confirmed the presence of isomers for related Apixaban glycol ester impurities. googleapis.comjustia.com

One patent document describes two distinct isomers, termed Isomer A and Isomer B, which exhibit different relative retention times (RRT) of 1.18 and 1.16, respectively, in a specific HPLC analysis. googleapis.com This highlights the necessity for analytical methods with sufficient resolution to separate and quantify these closely related compounds. Another study focused on developing an RP-HPLC method to resolve seven different phenyl hydrazine (B178648) chloro ester isomers, which are potential genotoxic impurities in Apixaban. innovareacademics.inresearchgate.net

Future research will likely focus on two main areas:

Stereoselective Analysis: The continued development of advanced chiral chromatography methods (both HPLC and SFC) is essential for the routine and accurate quantification of individual isomers of this compound. Validated methods are needed to ensure that each isomer is controlled within acceptable limits. innovareacademics.in

Stereoselective Synthesis: A more advanced approach involves developing a stereoselective synthesis that either prevents the formation of the undesired isomer or produces the isomers in a consistently controlled ratio. acs.org While challenging, this would be the most effective way to control isomer-related impurity issues from the source, representing a significant step forward in the process chemistry of Apixaban.

Q & A

Q. What pharmacokinetic properties of Apixaban are critical for designing dose regimens in clinical trials?

Methodological Answer: Apixaban exhibits dose-proportional exposure up to 10 mg, with reduced bioavailability at higher doses due to dissolution limitations. Its elimination half-life (~12 hours) supports twice-daily dosing, and steady-state concentrations are achieved by day 3. Researchers should validate dose proportionality using phase I PK data and model-based simulations, particularly in populations with renal/hepatic impairment .

Q. How should Phase III trials evaluate Apixaban’s efficacy and safety in venous thromboembolism (VTE) prevention?

Methodological Answer: Trials should employ randomized, double-blind designs with active comparators (e.g., warfarin) or placebo. Primary endpoints include recurrent VTE and major bleeding events. For example, the AMPLIFY-EXT trial used a 12-month follow-up, stratified randomization for baseline risks, and adjudicated outcomes via independent committees. Sample size calculations must account for expected event rates (e.g., ~2.5% recurrence in placebo groups) .

Q. What methodological frameworks are recommended for observational studies comparing Apixaban with other DOACs?

Methodological Answer: Use propensity score (PS) matching to balance baseline characteristics (e.g., age, comorbidities) between treatment groups. Define exposure as new users of DOACs and outcomes via validated ICD codes. Adjust for time-dependent confounders (e.g., renal function) using Cox regression. Sensitivity analyses should address unmeasured confounding and competing risks (e.g., death) .

Advanced Research Questions

Q. How can contradictory meta-analysis results on Apixaban’s myocardial infarction (MI) risk be reconciled?

Methodological Answer: Heterogeneity arises from varying study designs, comparators (e.g., warfarin vs. aspirin), and patient populations. Resolve contradictions via:

- Subgroup analysis by indication (e.g., atrial fibrillation vs. post-surgical).

- Meta-regression to assess background cardiovascular risk’s impact.

- Individual patient data (IPD) meta-analysis to standardize MI definitions and adjust for covariates. Evidence from a meta-analysis of 54,054 patients showed no significant MI risk increase (OR 0.90, 95% CI 0.77–1.05) .

Q. What advanced PK/PD modeling techniques predict Apixaban’s exposure-response in special populations?

Methodological Answer:

- Population pharmacokinetic (PopPK) models incorporate covariates like creatinine clearance and body weight.

- Monte Carlo simulations predict exposure thresholds for efficacy (e.g., >90% factor Xa inhibition) and safety (bleeding risk).

- Bayesian forecasting adjusts doses in real-time using sparse PK sampling. For example, a model-based analysis linked higher exposure to bleeding risk in orthopedic patients .

Q. How can real-world data (RWD) complement RCTs in Apixaban cost-effectiveness analyses?

Methodological Answer:

- Use RWD to validate RCT findings (e.g., bleeding rates in elderly populations).

- Scenario analyses combine RCT efficacy data with RWD on adherence and discontinuation.

- Inverse probability weighting adjusts for channeling bias (e.g., preferential Apixaban use in high-bleeding-risk patients). A study using RWD found Apixaban cost-saving compared to rivaroxaban .

Q. What strategies mitigate heterogeneity in bleeding risk assessments across Apixaban studies?

Methodological Answer:

- Standardize bleeding definitions (e.g., ISTH criteria for major bleeding).

- Apply random-effects models to pool data, reporting I² statistics for inconsistency.

- Stratify analyses by bleeding site (e.g., gastrointestinal vs. intracranial). A meta-analysis found Apixaban reduced major bleeding risk vs. rivaroxaban (RR 0.68, 95% CI 0.61–0.76) .

Q. How should time-dependent confounding be addressed in longitudinal Apixaban effectiveness studies?

Methodological Answer:

- Marginal structural models (MSMs) with inverse probability weighting account for time-varying confounders (e.g., changing renal function).

- G-methods adjust for time-dependent exposures and confounders simultaneously.

- Time-varying Cox models update covariates at each follow-up interval. These methods reduce bias in studies with dynamic treatment regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.